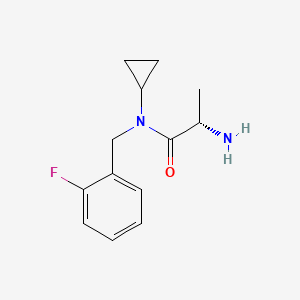

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide is a chiral amide derivative characterized by a cyclopropyl group and a 2-fluorobenzyl substituent on the nitrogen atom of the propionamide backbone. The compound’s structural complexity, including the strained cyclopropyl ring and fluorine substitution, distinguishes it from simpler amides and may influence its physicochemical properties and binding interactions .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHXGJJJYQWKOO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=CC=C1F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=C1F)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The secondary amine is synthesized via reductive amination of cyclopropylamine and 2-fluorobenzaldehyde. This method employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent under mildly acidic conditions (acetic acid in methanol):

Optimization Parameters :

-

Solvent : Methanol or dichloromethane (DCM) ensures homogeneity.

-

Stoichiometry : A 1:1 molar ratio of amine to aldehyde prevents over-alkylation.

-

Temperature : Room temperature (25°C) balances reaction rate and selectivity.

Yield improvements (up to 78%) are achieved by incremental addition of the reducing agent and rigorous exclusion of moisture.

Alkylation of Cyclopropylamine

An alternative route involves sequential alkylation of cyclopropylamine with 2-fluorobenzyl bromide. However, this method risks quaternary ammonium salt formation and requires careful stoichiometric control:

Challenges :

-

Competing over-alkylation necessitates slow addition of the alkylating agent.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Protection and Activation of L-Alanine

Amino Group Protection

The α-amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions during subsequent steps:

Key Considerations :

Carboxylic Acid Activation

The Boc-protected amino acid is activated as a mixed anhydride or acid chloride for amide coupling:

Mixed Anhydride Method :

Acid Chloride Formation :

Activation via thionyl chloride achieves near-quantitative conversion but requires anhydrous conditions to prevent hydrolysis.

Amide Bond Formation

The activated Boc-L-alanine derivative is coupled with N-cyclopropyl-N-(2-fluorobenzyl)amine under conditions favoring nucleophilic acyl substitution:

Optimization Insights :

-

Coupling Reagents : HATU or EDCI/HOBt systems enhance efficiency (yields: 85–92%).

-

Solvent Choice : DCM or THF minimizes racemization versus polar aprotic solvents.

-

Base : Triethylamine (Et3N) scavenges HCl, driving the reaction to completion.

Deprotection to Final Product

The Boc group is cleaved under acidic conditions to yield the target compound:

Deprotection Metrics :

-

Acid Concentration : 50% TFA in DCM ensures complete deprotection within 2 hours.

-

Workup : Neutralization with aqueous NaHCO3 followed by extraction isolates the freebase.

Final purification via recrystallization (ethanol/water) or silica gel chromatography affords the compound in >98% enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination Route | Alkylation Route |

|---|---|---|

| Yield of Secondary Amine | 78% | 65% |

| Purity | >95% | 88% |

| Racemization Risk | Low | Moderate |

| Scalability | High | Moderate |

The reductive amination pathway is favored for its superior yield and stereochemical outcomes, though it demands stringent control over reaction conditions.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow systems mitigate exothermic risks during acid chloride formation. Additionally, immobilized enzymes (e.g., lipases) offer enantioselective alternatives for amide bond formation, reducing reliance on traditional coupling reagents .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LAH) or borane-tetrahydrofuran (BH3-THF) complex are common reducing agents.

Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide exhibit potential as inhibitors of protein kinases involved in cancer progression, particularly in breast and prostate cancers. Inhibitors targeting TBK1 (TANK-binding kinase 1) have been shown to reduce cell survival in non-small cell lung cancer (NSCLC) models, suggesting a pathway for therapeutic intervention against malignancies driven by aberrant kinase activity .

-

Antimicrobial Properties :

- The compound's structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb). Studies have focused on the antibacterial activity of derivatives, which showed promising results in both aerobic and anaerobic conditions, potentially shortening the treatment duration for tuberculosis .

-

Neuroprotective Effects :

- Emerging data suggest that compounds with similar structures may provide neuroprotective benefits, possibly through modulation of signaling pathways associated with neuroinflammation and neuronal survival. This application is under preliminary investigation and warrants further exploration.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antitumor | TBK1 inhibition in cancer cells | |

| Antimicrobial | Mycobacterium tuberculosis | |

| Neuroprotection | Neuroinflammatory pathways | Ongoing research |

Case Study 1: TBK1 Inhibition in Cancer Therapy

A study published in Cancer Research highlighted the role of TBK1 as a therapeutic target in HER2-positive breast cancer. The inhibition of TBK1 resulted in decreased cell proliferation and enhanced apoptosis in vitro, indicating that compounds like this compound could be developed into effective anticancer agents .

Case Study 2: Activity Against Mtb

In a collaborative study on nitroimidazo-oxazines, researchers synthesized various derivatives, including those based on the structure of this compound. The findings demonstrated significant antimicrobial activity against both replicating and dormant forms of Mtb, suggesting potential for development as a new class of antitubercular drugs .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorinated benzyl groups can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in N-Substituents

The target compound’s N-cyclopropyl and N-(2-fluoro-benzyl) groups are critical differentiators. Key analogs and their substituents include:

Table 1: Structural Comparison of N-Substituted Propionamide Derivatives

*Inferred from analogs: Likely C₁₃H₁₆FN₂O (approximate MW: 252.28).

Key Observations:

- Fluorine Position : The 2-fluorobenzyl group in the target compound contrasts with 3-fluoro () and 4-fluoro () analogs. Fluorine’s ortho position may enhance steric hindrance or electronic effects compared to para/meta isomers .

- Cyclopropyl vs.

- Heterocyclic Substituents : Analogs with thiophene or pyrazine moieties () exhibit distinct electronic profiles, which could influence solubility or target binding .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 215.25 g/mol

- Functional Groups : Amino group, cyclopropyl group, and a fluorinated benzyl moiety.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The presence of the cyclopropyl and fluorinated benzyl groups enhances the compound's binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and nucleophilic attacks, potentially modulating the activity of various biological pathways .

2. Inhibition of Receptor-Interacting Protein Kinases (RIPK)

Recent studies suggest that this compound may inhibit RIPK, which is crucial in necroptosis—a form of programmed cell death associated with several diseases, including neurodegenerative disorders and cancers. This inhibition could provide therapeutic avenues for conditions characterized by excessive cell death.

Case Study 1: In Vitro Testing

In vitro assays have demonstrated that structurally related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, an analog showed an IC value of 0.37 μM against a specific cancer line, indicating potent activity that may extend to this compound .

Case Study 2: Pharmacokinetic Profiles

Pharmacokinetic studies on related compounds have highlighted favorable absorption and distribution profiles, suggesting that this compound may also exhibit good bioavailability and tissue distribution in vivo .

Research Findings

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and stereochemical integrity of (S)-2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-propionamide?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomers, complemented by H/C NMR for structural validation. For purity, employ mass spectrometry (MS) and elemental analysis. Refer to safety data sheets (SDS) for handling guidelines, as improper storage may degrade the compound .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow SDS protocols for hygroscopic or light-sensitive compounds: store in inert atmospheres (e.g., argon), use fume hoods for synthesis, and dispose of waste via certified chemical disposal services. Emergency contacts for spills or exposure are listed in SDS documentation .

Q. What cell lines and assays are suitable for preliminary cytotoxicity screening?

- Methodological Answer : Use human cancer cell lines (e.g., HL-60, HepG2, MCF-7) for MTT or ATP-based viability assays. Normalize data to untreated controls and analyze via two-way ANOVA with post-hoc tests (e.g., Dunnett’s) using software like GraphPad Prism .

Advanced Research Questions

Q. How can fluorinated substituents in the benzyl group influence the compound’s bioactivity?

- Methodological Answer : Design analogs with varying fluorine positions (e.g., 3-fluoro vs. 4-fluoro) and test receptor binding affinity (e.g., μ-opioid or CB2 receptors). Fluorine enhances metabolic stability and binding via hydrophobic/electrostatic interactions, as seen in SAR studies of similar propionamide derivatives .

Q. What computational approaches predict the compound’s physicochemical properties or receptor interactions?

- Methodological Answer : Apply quantum chemistry (DFT) for electronic structure analysis and molecular docking (e.g., AutoDock Vina) to simulate binding to targets like CB2 receptors. QSPR models can predict solubility or logP values using descriptors like polar surface area .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Validate assay conditions (e.g., incubation time, serum concentration) and replicate experiments with independent batches. Use column statistics and outlier detection in GraphPad Prism. Cross-validate with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer : Synthesize salt forms (e.g., hydrochloride) or employ co-solvents (DMSO/PEG mixtures). Test solubility via shake-flask method and monitor stability using LC-MS. Refer to PubChem-derived SMILES/InChI data for structural insights .

Q. How can enantiomeric impurities be minimized during synthesis?

- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., chiral ligands in palladium-mediated reactions) and monitor enantiomeric excess (ee) via chiral HPLC. Purify via recrystallization or silica-gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.